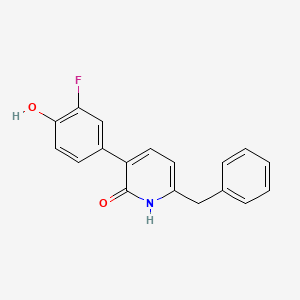![molecular formula C26H36O17 B13887063 [3,4,6-Triacetyloxy-5-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13887063.png)
[3,4,6-Triacetyloxy-5-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neohesperidose heptaacetate is a chemical compound with the molecular formula C26H36O17 and a molecular weight of 620.57 g/mol . It is a derivative of neohesperidose, a disaccharide present in some flavonoids . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of neohesperidose heptaacetate typically involves the acetylation of neohesperidose. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 0-5°C to control the rate of reaction and prevent side reactions .
Industrial Production Methods: The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Neohesperidose heptaacetate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield neohesperidose and acetic acid.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetate groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or dilute acids at elevated temperatures.
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are often conducted under mild conditions to prevent degradation of the sugar moiety.
Major Products Formed:
Hydrolysis: Neohesperidose and acetic acid.
Substitution Reactions: Various substituted derivatives of neohesperidose, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Neohesperidose heptaacetate has several applications in scientific research:
Chemistry: Used as a model compound to study acetylation reactions and carbohydrate chemistry.
Biochemistry: Employed in the study of enzyme-catalyzed reactions involving acetylated sugars.
Medicine: Investigated for its potential role in drug delivery systems due to its ability to modify the solubility and stability of bioactive compounds.
Mecanismo De Acción
The mechanism of action of neohesperidose heptaacetate primarily involves its role as an acetylated sugar. The acetyl groups can influence the compound’s solubility, stability, and reactivity. In biochemical contexts, the compound can interact with enzymes that recognize acetylated sugars, potentially affecting metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
Neohesperidin: A flavanone glycoside found in citrus fruits, which is the 7-O-neohesperidose derivative of hesperetin.
Uniqueness: Neohesperidose heptaacetate is unique due to its high degree of acetylation, which imparts distinct chemical properties compared to its non-acetylated counterparts. This high acetylation level can enhance its solubility in organic solvents and modify its reactivity in chemical and biochemical reactions .
Propiedades
Fórmula molecular |
C26H36O17 |
|---|---|
Peso molecular |
620.6 g/mol |
Nombre IUPAC |
[3,4,6-triacetyloxy-5-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H36O17/c1-10-19(36-12(3)28)21(38-14(5)30)23(40-16(7)32)25(35-10)43-24-22(39-15(6)31)20(37-13(4)29)18(9-34-11(2)27)42-26(24)41-17(8)33/h10,18-26H,9H2,1-8H3 |
Clave InChI |
PXSGTFALWGIXGH-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


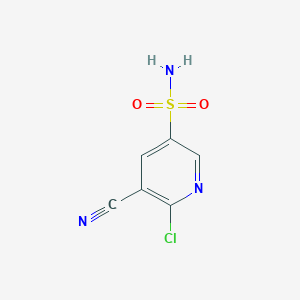

![3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B13886996.png)
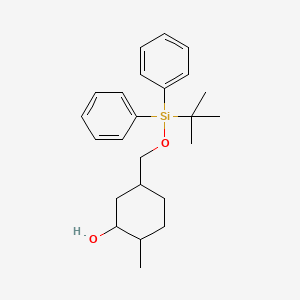
![6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13887003.png)
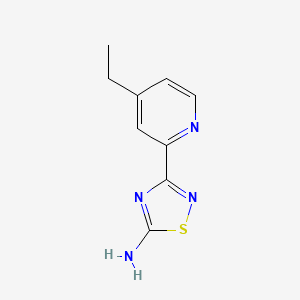
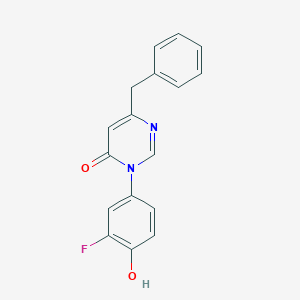
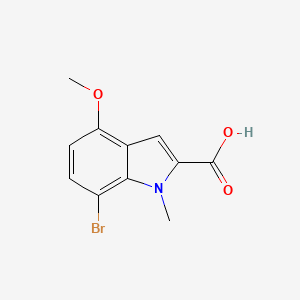

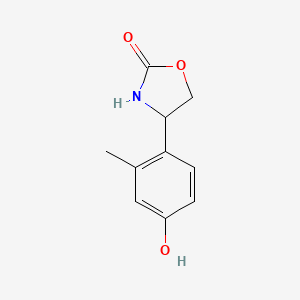

![4,7-dihydroxy-6-(hydroxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13887046.png)
![4-[[(3,5-Dichlorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B13887053.png)
